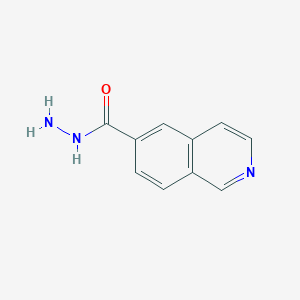

Isoquinoline-6-carbohydrazide

Vue d'ensemble

Description

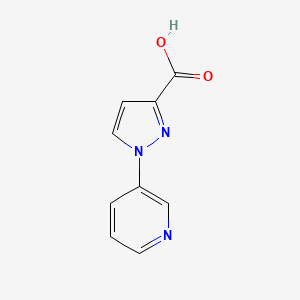

Isoquinoline-6-carbohydrazide is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

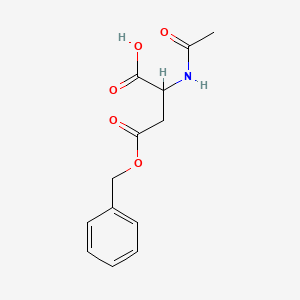

The synthesis of this compound involves reacting methyl isoquinoline-6-carboxylate with hydrazine in ethanol . The reaction mixture is heated to 60 °C for 2 hours, then cooled to room temperature and diluted with anhydrous methanol .Molecular Structure Analysis

The molecular structure of this compound is determined by X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential for carbohydrazide using MP2/cc-pVTZ and B3LYP/cc-pVTZ levels of theory showed that the N4 atom of the hydrazine group and O atom of the carbonyl group of carbohydrazide .Chemical Reactions Analysis

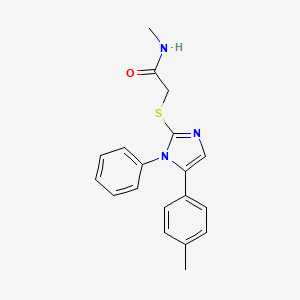

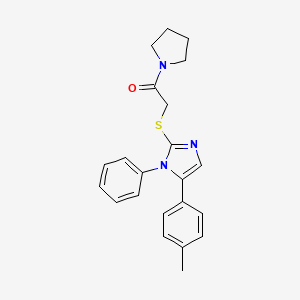

This compound is involved in the synthesis of a novel series of AKT kinase inhibitors . Based on docking studies for the predicted active bound-conformation of 2, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed .Physical And Chemical Properties Analysis

Isoquinoline, a structural isomer of quinoline, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, comparable to that of pyridine and quinoline .Applications De Recherche Scientifique

Synthesis and Biological Activities

Isoquinoline derivatives have been synthesized and tested for various biological activities. For example, novel compounds including [10-substituted 6H, 7H-indolo[2,3-c]isoquinolin-5-one-6-yl]carbohydrazides have been prepared and shown to have antimicrobial and antioxidant activities. These compounds demonstrated significant inhibition against fungi like A. niger, A. flavus, and A. fumigatus, and exhibited good antibacterial activity (Saundane, Verma, & Vijaykumar, 2013).

Anti-tumor Potential

Isoquinoline derivatives have been explored for their anti-tumor potential. A compound comprising two isoquinoline-3-carboxylic acids showed promising results in in vivo evaluations, suggesting its potential as a lead for future anti-tumor drugs (Gao et al., 2015). Additionally, the binding of isoquinoline alkaloids to nucleic acids and their implications in drug design for anticancer properties have been explored, highlighting their significance in therapeutic applications (Bhadra & Kumar, 2011).

Pharmaceutical Significance

Isoquinolines are key cores in many marketed and clinical drugs, used in treating various diseases like tumors, respiratory diseases, infections, and cardiovascular diseases. This highlights the importance of the isoquinoline ring in drug discovery and design (Luo et al., 2020).

Antimicrobial Activity

The antimicrobial activity of isoquinoline derivatives has been extensively studied. For instance, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, including carbohydrazide derivatives, exhibited excellent broad-spectrum antimicrobial activity, showcasing the potential of isoquinoline derivatives in antimicrobial applications (Alafeefy, 2008).

Anti-HIV Activity

Isoquinoline derivatives have been evaluated for their potential anti-HIV activity. A class of 4-hydroxyquinoline-3-carbohydrazide derivatives showed moderate inhibitory properties against the HIV-1 virus, indicating their potential as anti-HIV agents (Hajimahdi et al., 2013).

Safety and Hazards

Carbohydrazide, a related compound to Isoquinoline-6-carbohydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

isoquinoline-6-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKXYNLCCIWITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

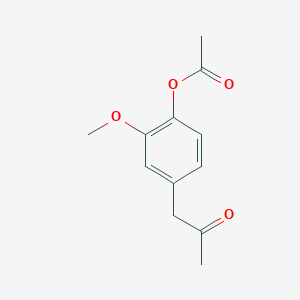

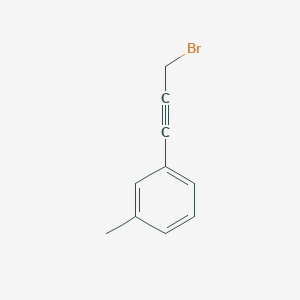

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)

![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3198464.png)

![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)

![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)

![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)